molecular formula C7H15NO2 B1581340 N,N-Diethylglycine methyl ester CAS No. 30280-35-4

N,N-Diethylglycine methyl ester

Cat. No.: B1581340
CAS No.: 30280-35-4
M. Wt: 145.2 g/mol
InChI Key: YLZLHVWLTRZOJH-UHFFFAOYSA-N
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Description

Significance in Amino Acid Ester Chemistry

Amino acid esters are crucial intermediates in peptide synthesis and the development of peptidomimetics. The ester group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. The N,N-dialkylation of amino acid esters, as seen in N,N-diethylglycine methyl ester, introduces several important characteristics that influence their reactivity and utility.

The tertiary amine in this compound imparts basicity to the molecule. cymitquimica.com This feature can influence the reaction conditions required for its use in synthesis. Furthermore, the ethyl groups provide steric hindrance around the nitrogen atom, which can direct the outcome of chemical reactions.

One of the most significant consequences of N,N-dialkylation is the increased lipophilicity of the molecule compared to glycine (B1666218) or its N-monoalkylated counterparts. cymitquimica.com This property is particularly relevant in the design of prodrugs and other bioactive molecules, as it can enhance their ability to cross biological membranes. Research on related N-alkylated amino acids has shown that the hydrophobicity can be tuned by varying the length of the alkyl chains, allowing for the systematic modification of a molecule's properties. nih.gov

The hydrolysis of the ester group in N,N-dialkylaminoethyl methacrylates, which share structural similarities with this compound, has been studied to understand their stability in aqueous environments. researchgate.net This is a critical factor in applications such as drug delivery, where the release of an active compound may depend on the rate of ester hydrolysis. researchgate.net

Overview of Research Trajectories Involving this compound and Closely Related Analogs

The unique properties of this compound and its analogs have led to their investigation in several distinct research areas.

A notable application of N,N-dialkylamino acid esters is as dermal penetration enhancers. A patent for the preparation of N,N-dimethylglycine esters highlights their use in topical formulations to increase the absorption of active ingredients through the skin. google.com This effect is attributed to their ability to disrupt the lipid barrier of the stratum corneum.

In the field of medicinal chemistry, derivatives of N,N-dialkylated amino acids are being explored for their potential therapeutic activities. For instance, N-alkylamides, which can be synthesized from N-alkylated amino acid esters, have shown promise as anti-tumor agents. sciopen.com The synthesis of omega-(N,N,N-trialkylammonium)alkyl esters of nonsteroidal anti-inflammatory drugs (NSAIDs) has been investigated as a strategy to create prodrugs with reduced gastrointestinal side effects. nih.gov These prodrugs are designed to release the active drug molecule through hydrolysis of the ester linkage. nih.gov

Furthermore, N,N-diethylglycine itself is a metabolite of the intravenous analgesic drug propacetamol. nih.gov Research in this area focuses on understanding the biological activity of this metabolite, including its interactions with glycine transporters and receptors in the central nervous system.

The versatility of this compound as a synthetic building block is also being exploited. It can be used as a precursor for the synthesis of more complex molecules, including nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. clockss.org The reactivity of the tertiary amine and the ester group allows for a variety of chemical transformations, making it a valuable tool for organic chemists. For example, the direct N-alkylation of amino acid esters with alcohols represents a green chemistry approach to synthesizing N-alkylated amino acids. d-nb.infonih.gov

Interactive Table 2: Research Applications of this compound and Analogs

Research AreaApplication/FindingKey Compound(s)Reference
Pharmaceuticals Dermal penetration enhancerN,N-Dimethylglycine esters google.com
Medicinal Chemistry Potential anti-tumor agentsN-Alkylamides sciopen.com
Drug Delivery Prodrugs of NSAIDs with reduced side effectsomega-(N,N,N-trialkylammonium)alkyl esters nih.gov
Metabolism Metabolite of the drug propacetamolN,N-Diethylglycine nih.gov
Organic Synthesis Building block for nitrogen-containing heterocyclesThis compound clockss.org
Green Chemistry Direct N-alkylation of amino acid estersN-Alkyl amino acid esters d-nb.infonih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6-7(9)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLHVWLTRZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339887
Record name N,N-Diethylglycine methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30280-35-4
Record name N,N-Diethylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethylglycine Methyl Ester
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Esterification of N,N-Diethylglycine Precursors

The synthesis of N,N-Diethylglycine methyl ester primarily involves the esterification of N,N-Diethylglycine. Various methods have been developed to achieve this transformation efficiently.

Optimization of Fischer Esterification Protocols for Glycine (B1666218) Esters

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for producing esters like this compound. organic-chemistry.org The reaction is an equilibrium process, and strategies to drive it towards the product are crucial for high yields. organic-chemistry.orgmasterorganicchemistry.com

Key optimization strategies include:

  • Use of Excess Reagent: Employing a large excess of the alcohol (methanol in this case) can significantly shift the equilibrium towards the formation of the ester. masterorganicchemistry.com
  • Water Removal: Continuous removal of water, a byproduct of the reaction, is another effective way to drive the reaction to completion. This can be achieved through azeotropic distillation or the use of dehydrating agents. organic-chemistry.org
  • Catalyst Selection: While traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used, research into alternative catalysts is ongoing. organic-chemistry.org For instance, a method for synthesizing N-phenylglycine methyl ester utilizes hydrogen chloride in dioxane. chemicalbook.com Another approach employs silica (B1680970) gel sulfonic acid as a recyclable and less corrosive catalyst for the synthesis of N,N-dimethyl glycine esters, achieving high conversion rates. google.com
  • A study on the esterification of various amino acids, including glycine, demonstrated the effectiveness of trimethylchlorosilane in methanol (B129727) at room temperature, offering a mild and efficient method for preparing amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov

    Table 1: Comparison of Catalysts for Glycine Ester Synthesis

    Catalyst Precursor Product Yield Reference
    Hydrogen Chloride N-Phenylglycine N-Phenylglycine methyl ester 98% chemicalbook.com
    Silica Gel Sulfonic Acid N,N-Dimethylglycine N,N-Dimethyl glycine ester >95% (conversion rate) google.com
    Trimethylchlorosilane Glycine Glycine methyl ester hydrochloride Good to Excellent nih.gov

    Continuous Flow Synthesis Methods for Amino Acid Methyl Esters

    Continuous flow technology has emerged as a powerful tool for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. mdpi.comrsc.org This methodology has been successfully applied to the synthesis of amino acid esters.

    Continuous flow systems can intensify the direct amidation of methyl esters, a process that is often slow and requires harsh conditions in batch reactors. rsc.orgrsc.org For example, a high-pressure, high-temperature continuous flow reactor was used for the direct amidation of methyl picolinate. rsc.org While not directly synthesizing this compound, this demonstrates the potential of flow chemistry for related transformations. Furthermore, lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor has been developed for the synthesis of β-amino acid esters, highlighting the use of biocatalysts in flow systems. mdpi.com The development of continuous-flow synthesis for N-methylated peptides has also been reported, showcasing the versatility of this technology in peptide chemistry. nih.gov

    Enantioselective Synthetic Approaches Incorporating N,N-Diethylglycine Ester Moieties

    The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry.

    Chiral Auxiliary-Mediated Syntheses of Functionalized Amino Acid Esters

    Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com Amino acid esters themselves can serve as versatile chiral auxiliaries in the asymmetric synthesis of various nitrogen-containing heterocycles. thieme-connect.de

    The design of an effective chiral auxiliary considers factors like steric hindrance and electronic effects to influence the reaction's pathway. numberanalytics.com Common types of chiral auxiliaries are derived from camphor, amino acids, and carbohydrates. numberanalytics.com For instance, Evans auxiliaries are well-known for their high diastereoselectivity in aldol (B89426) reactions. youtube.com The synthesis of optically active α-amino esters from racemic α-halo esters has been achieved through dynamic kinetic resolution using chiral auxiliaries, providing the desired products in high yields and diastereomeric excesses. acs.org

    Asymmetric Catalysis in Stereoselective N,N-Diethylglycine Ester Synthesis

    Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. mdpi.com This field has seen significant advancements, with catalysts enabling a wide range of chemical transformations with high levels of stereocontrol. mdpi.com

    For the synthesis of arylglycine esters, an asymmetric Friedel-Crafts reaction of arenes with N,O-acetals has been developed using strong Brønsted acid organocatalysts. researchgate.net Furthermore, Sharpless asymmetric aminohydroxylation has been utilized as a key step in the synthesis of (S)-N-tosyl-l-naphthylglycine. Organocatalysis, particularly through iminium activation, has also been successfully applied to various asymmetric transformations, including cycloadditions and conjugate additions. unibo.it The development of new chiral catalysts, such as those based on C2-symmetric six-membered NHCs and chiral dirhodium(II) carboxylates, continues to expand the scope of asymmetric catalysis. mdpi.com

    N-Alkylation and Derivatization Strategies for Glycine Esters

    The functionalization of the nitrogen atom in glycine esters opens up avenues for creating a diverse range of derivatives with various applications.

    N-alkylation of amino acids and their esters is a fundamental transformation. mdpi.commonash.edu Traditional methods often involve reductive amination or nucleophilic substitution with alkyl halides. nih.gov More recently, catalytic methods using alcohols as alkylating agents have gained prominence due to their atom economy. nih.gov A ruthenium-catalyzed, base-free N-alkylation of α-amino acid esters and amides with alcohols has been reported to proceed with high retention of stereochemistry. nih.gov Direct N-alkylation of unprotected amino acids with alcohols has also been achieved, allowing for the synthesis of both mono- and di-alkylated products by adjusting reaction conditions. nih.gov

    Derivatization of glycine and its esters is often performed to enhance their analytical detection or to introduce new functionalities. acs.orgsigmaaldrich.com For example, silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) makes amino acids more volatile for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com Derivatization with 3-nitrophenylhydrazine (B1228671) has been used for the targeted metabolomics analysis of N-acyl glycines. acs.org Glycine enolates and their synthetic equivalents are valuable intermediates for forming new carbon-carbon bonds at the α-position. acs.orgacs.org Palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters provides a stereoselective method for introducing allyl groups. core.ac.uk

    Synthesis of N-Alkyl-α,α-Dimethylglycine Derivatives and Related Esters

    A significant area of research has been the synthesis of N-alkyl-α,α-dimethylglycine derivatives, which serve as analogs to this compound. One effective method involves the N-alkylation of α,α-dimethylglycine methyl ester (Boc-Aib-OMe). semanticscholar.org The process typically starts with the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group. semanticscholar.org The N-alkylation can then be achieved using an appropriate alkyl halide in the presence of a base.

    Subsequent research has demonstrated the synthesis of various N-alkylated methyl ester derivatives in high yields, some of which have been converted to their corresponding carboxylic acids for applications in peptide synthesis. semanticscholar.org The synthesis of Boc-Aib-OMe, a key precursor, is accomplished by treating HCl·H-Aib-OMe with tert-butylpyrocarbonate and triethylamine (B128534) in dichloromethane, yielding the product as a white solid. semanticscholar.org

    A study on N-alkylated α,α-dialkylglycine derivatives utilized a Ugi four-component reaction (U-4CR). mdpi.com This approach allows for the synthesis of these sterically hindered compounds by reacting a primary amine, a ketone, a carboxylic acid, and an isocyanide. mdpi.com The choice of the primary amine determines the N-alkyl substituent, while the ketone provides the α,α-substituents. mdpi.com

    Table 1: Synthesis of N-Alkyl-α,α-Dimethylglycine Derivatives

    Starting Material Reagents Product Yield (%) Reference
    HCl·H-Aib-OMe tert-butylpyrocarbonate, triethylamine Boc-Aib-OMe 82 semanticscholar.org

    Procedures for N-Ethylating Dehydrodipeptide Methyl Esters

    The N-ethylation of dehydrodipeptide methyl esters represents another important synthetic transformation. A common method for N-ethylation involves the use of triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et3OBF4) as the ethylating agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). semanticscholar.org This method has been successfully applied to various 4-nitrobenzenesulfonyl (Nosyl) protected amino acids, yielding N-ethylamino acid derivatives in high yields. semanticscholar.org This strategy has also been extended to the N-methylation of amino acid derivatives using trimethyloxonium (B1219515) tetrafluoroborate (Me3OBF4). semanticscholar.org

    Green Chemistry and Sustainable Synthesis Approaches

    The principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and reaction conditions, are increasingly influencing the synthesis of chemical compounds. semanticscholar.org

    Utilization of Heterogeneous Catalysts (e.g., Silica Gel Sulfonic Acid)

    Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. google.comresearchgate.net Silica gel sulfonic acid has emerged as a highly effective solid acid catalyst for the esterification of N,N-dimethylglycine with various alcohols to produce N,N-dimethylglycine esters. google.com This method is characterized by high conversion rates, often exceeding 95%, and simple work-up procedures. google.com The synthesis of the catalyst itself is straightforward and utilizes inexpensive, readily available materials. google.com The reaction involves heating a mixture of N,N-dimethylglycine, an alcohol, and silica gel sulfonic acid, with the water generated during esterification being removed by distillation. google.com

    Similarly, nano-silica melamine (B1676169) trisulfonic acid has been reported as an efficient and reusable heterogeneous catalyst for the esterification of a wide range of carboxylic acids and alcohols. researchgate.net This catalyst demonstrates high efficiency and can be easily recovered and reused, making it a sustainable option for industrial applications. researchgate.net

    Development of Environmentally Benign Reaction Media and Conditions

    The development of environmentally friendly reaction conditions is a cornerstone of green chemistry. semanticscholar.org For esterification reactions, the use of greener solvents or solvent-free conditions is highly desirable. researchgate.net For instance, the synthesis of 1,4-dihydropyridines has been achieved using a heterogeneous catalyst under solvent-free conditions, highlighting the potential for similar approaches in the synthesis of this compound. researchgate.net

    Flow chemistry, powered by heterogeneous catalysis, presents a sustainable and scalable method for various chemical transformations, including the synthesis of azacycles and amides. escholarship.org Amorphous silica-alumina has been used as a solid acid catalyst in continuous flow reactors for the direct amidation of esters, which produces only a volatile alcohol as a byproduct. escholarship.org This technology offers a promising avenue for the green synthesis of this compound derivatives.

    Petasis Reaction Applications in Amino Acid Ester Synthesis

    The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines, including α-amino acids and their esters. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and the ability to be performed under mild conditions, often without the need for anhydrous or inert atmospheres. wikipedia.orgmdpi.com

    The reaction typically proceeds through the formation of an iminium ion from the amine and carbonyl component, which then reacts with the organoboronic acid. nih.gov When glyoxylic acid is used as the carbonyl component, α-amino acids are formed. nih.gov The use of an appropriate alcohol in the work-up or as a solvent can lead to the corresponding amino acid ester.

    The versatility of the Petasis reaction is demonstrated by its broad substrate scope, which includes various amines, and vinyl- or aryl-boronic acids. wikipedia.orgnih.gov This flexibility allows for the creation of diverse libraries of amino acid derivatives, which is particularly valuable in drug discovery. mdpi.comnih.gov Copper-catalyzed versions of the Petasis reaction have been developed for the synthesis of tertiary amines and amino esters, further expanding the utility of this transformation. mdpi.com

    Table 2: Compound Names Mentioned in the Article

    Compound Name
    This compound
    N-Alkyl-α,α-dimethylglycine
    Dehydrodipeptide methyl esters
    Silica gel sulfonic acid
    N,N-dimethylglycine
    N-Alkyl-α,α-dimethylglycine methyl ester
    Boc-Aib-OMe
    HCl·H-Aib-OMe
    tert-butylpyrocarbonate
    triethylamine
    N-alkylated α,α-dialkylglycine
    triethyloxonium tetrafluoroborate
    N,N-diisopropylethylamine
    4-nitrobenzenesulfonyl (Nosyl) protected amino acids
    trimethyloxonium tetrafluoroborate
    nano-silica melamine trisulfonic acid
    Amorphous silica-alumina
    glyoxylic acid

    Chemical Reactivity and Mechanistic Investigations of N,n Diethylglycine Methyl Ester

    Hydrolysis Kinetics and Esterase-Mediated Transformations

    The hydrolysis of the ester functional group in N,N-diethylglycine methyl ester is a key reaction, influenced by the substitution pattern on the α-amino group.

    Influence of N-Substitution on Saponification Rates of Amino Acid Esters

    The rate of alkaline hydrolysis, or saponification, of amino acid esters is significantly affected by the nature of the substituents on the nitrogen atom. acs.orgnih.gov Studies on various N-substituted glycine (B1666218) methyl ester analogues reveal clear trends that can be extrapolated to this compound.

    Research comparing the saponification rates of methyl esters of glycine, N-methylglycine, and N-acetylglycine shows that N-alkylation substantially reduces the reaction rate. nih.gov For instance, N-methylation can decrease the saponification rate by as much as a factor of ten. acs.orgnih.gov This rate retardation is attributed to a combination of steric and electronic effects.

    Steric Hindrance: The presence of alkyl groups on the nitrogen, such as the two ethyl groups in this compound, sterically hinders the approach of the hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester. This increases the activation energy of the reaction, slowing it down.

    Solvation Effects: N-methylation has been shown to increase both the enthalpy (ΔH≠) and entropy (ΔS≠) of activation for saponification. acs.orgnih.gov This is partly explained by changes in the solvation pattern around the carbonyl group. Alkyl groups can disrupt the ordered arrangement of water molecules, which in turn affects the stability of the transition state. nih.gov

    In contrast, N-acetylation has a much smaller effect, either slightly increasing or decreasing the saponification rate depending on the specific amino acid. acs.orgnih.gov The polar effects of N-acetyl and N-amino groups are quite similar, suggesting the steric bulk of the substituent is the dominant factor in rate reduction. nih.gov Given that an N,N-diethyl substitution represents a significant increase in steric bulk compared to N-methylation, a pronounced decrease in the saponification rate for this compound is expected compared to glycine methyl ester itself.

    Table 1: Relative Saponification Rates of N-Substituted Amino Acid Esters at 25°C

    CompoundRelative Rate (approx.)Primary Influencing Factor
    Glycine Methyl EsterBaselineMinimal steric hindrance
    N-Acetylglycine Methyl Ester~1.5-1.6x BaselineSlight electronic effect
    N-Methylglycine Methyl Ester~0.1x BaselineSteric hindrance and solvation effects
    This compoundSignificantly < 0.1x Baseline (inferred)Increased steric hindrance

    Role in Specific Organic Reactions

    The dual functionality of this compound allows it to participate in a variety of specific organic reactions, including condensations and additions.

    Condensation Reactions and Formation of Adducts

    As an ester with alpha-hydrogens, this compound has the potential to undergo condensation reactions like the Claisen condensation. libretexts.orglibretexts.org This reaction involves the formation of a new carbon-carbon bond, typically yielding a β-keto ester. libretexts.org In a Claisen condensation, a strong base is used to deprotonate the α-carbon of one ester molecule, creating a nucleophilic enolate. nrochemistry.com This enolate then attacks the carbonyl carbon of a second ester molecule. nrochemistry.com

    For a self-condensation of this compound, the reaction would proceed as follows:

    Enolate Formation: A strong, non-nucleophilic base (typically an alkoxide corresponding to the ester's alcohol to prevent transesterification) removes a proton from the α-carbon. libretexts.org

    Nucleophilic Attack: The resulting enolate attacks the carbonyl group of another molecule of this compound.

    Elimination: The tetrahedral intermediate collapses, eliminating a methoxide (B1231860) leaving group to form the β-keto ester product. libretexts.org

    The reaction is driven to completion because the resulting β-keto ester product is more acidic than the starting ester, and it is deprotonated by the base in the final step. libretexts.org Crossed Claisen condensations, where this compound reacts with a different ester (especially one lacking α-hydrogens), are also mechanistically feasible and can lead to a variety of adducts. libretexts.orgnrochemistry.com

    Reactions with o-Quinone Diimides for α,α-Diaryl-α-Amino Acid Precursors

    The synthesis of α,α-diaryl-α-amino acids is of significant interest in medicinal chemistry. researchgate.net While direct reactions of this compound for this purpose are not prominently documented, related strategies highlight the reactivity of amino acid derivatives with quinone-like species to generate these valuable precursors.

    A modern approach involves the reaction of α-substituted-α-isocyanoacetate esters with o-quinone diimides. acs.orgnih.govresearchgate.net This reaction, catalyzed by silver oxide, proceeds via a conjugate addition mechanism to furnish α,α-diaryl-α-isocyano esters in high yields. acs.orgnih.gov The isocyano group can then be hydrolyzed under acidic conditions to reveal the amino group, yielding the final α,α-diaryl-α-amino ester. acs.orgnih.govresearchgate.net

    This methodology demonstrates the feasibility of using an amino acid scaffold as a nucleophile to attack an electrophilic quinone-type system to build the α,α-diaryl moiety. Although this specific example uses an isocyanoacetate rather than this compound, it illustrates a key synthetic pathway for creating α,α-diaryl-α-amino acid precursors through the arylation of a glycine derivative. acs.org

    Participation in Catalytic Processes

    The chemical properties of this compound also allow it to play a role in promoting certain catalytic reactions.

    Promotion of Methanol (B129727) Dehydration to Dimethyl Ether on Zeolite Catalysts

    Methyl carboxylate esters, including this compound, have been identified as potent promoters for the low-temperature dehydration of methanol to dimethyl ether (DME) over zeolite catalysts like H-ZSM-5. nih.gov This catalytic process is crucial for the production of DME, a clean-burning alternative fuel.

    Kinetic studies reveal that the rate of DME formation is dependent on the partial pressures of both methanol and the methyl ester promoter. nih.gov This finding supports a bimolecular associative mechanism (an SN2-type reaction) rather than a dissociative one. nih.gov In this mechanism, the ester's carbonyl group adsorbs onto a Brønsted acid site on the zeolite surface. nih.gov An incoming methanol molecule then attacks the methyl group of the adsorbed ester, leading to the formation of DME.

    In-situ spectroscopic studies have confirmed this promotional effect. The presence of a methyl ester promoter like methyl n-hexanoate on H-ZSM-5 was shown to initiate DME formation at temperatures as low as 30°C, which is significantly lower than in the absence of the promoter. nih.gov The effectiveness of the promotion increases with the alkyl chain length of the ester, suggesting that this compound would also serve as an effective promoter in this catalytic system. nih.gov

    Table 2: Promotion of Methanol Dehydration by Methyl Esters on H-ZSM-5 Catalyst

    ConditionObserved DME Formation TemperatureProposed Key Step
    Methanol only (batch conditions)~250°CMethanol-methanol interaction at acid sites
    Methanol + Methyl n-hexanoate (in-situ NMR)Starts at 30°C nih.govBimolecular reaction between adsorbed ester and methanol

    Elucidation of Promotional Mechanisms in Methyl Ester-Facilitated Catalysis

    Tertiary amines, a class to which this compound belongs, are known to function as catalysts in a variety of organic reactions. gvchem.commdpi.comrsc.org Their catalytic activity is generally attributed to the availability of the lone pair of electrons on the nitrogen atom, which allows them to act as Lewis bases or nucleophiles. In reactions such as the formation of polyurethanes, tertiary amines can catalyze the reaction between isocyanates and hydroxyl groups. gvchem.com They are also known to promote the ring-opening of epoxides with amines or thiols. rsc.org

    The catalytic potential of N,N-dialkylamino acid esters, a broader class that includes this compound, has been recognized in organic synthesis. nih.gov For instance, they are used as intermediates in the synthesis of various compounds. cymitquimica.comgoogle.com However, specific studies detailing their role as promoters and the mechanisms through which they facilitate catalytic cycles are limited.

    Without dedicated research, any proposed promotional mechanism for this compound would be speculative and based on the general reactivity of similar compounds. To provide a scientifically accurate and detailed account as requested, further empirical data from studies focusing directly on this compound's catalytic behavior is necessary. Such research would need to investigate the kinetic and thermodynamic parameters of reactions catalyzed by this compound, identify key intermediates, and explore the influence of its structural features—the tertiary amine and the methyl ester group—on the catalytic process.

    Given the absence of detailed research findings and specific data tables in the existing literature, a thorough elucidation of the promotional mechanisms for this compound in catalysis cannot be provided at this time.

    Synthesis and Conformational Analysis of N,n Diethylglycine Methyl Ester Derivatives and Analogs

    Design and Synthesis of N,N-Dialkylated Glycine (B1666218) Ester Analogs

    The synthesis of analogs based on N,N-dialkylated glycine esters often focuses on creating molecules with specific physical or biological properties. The tertiary amine of N,N-diethylglycine serves as a key functional group for further chemical modification.

    A notable class of N,N-dialkylated glycine ester analogs are menthol (B31143) glycinates, which have been investigated for their potential as cooling agents. A convenient synthetic methodology has been developed starting from (-)-menthol and bromoacetyl bromide. mdpi.comresearchgate.netacs.org The first step involves the quantitative preparation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate. This intermediate readily undergoes nucleophilic substitution with secondary amines, such as diethylamine (B46881), to yield the corresponding menthol glycinate. researchgate.net

    The general procedure for synthesizing (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(diethylamino)acetate, the menthyl ester analog of N,N-diethylglycine, involves dissolving the bromoester intermediate in ethyl acetate (B1210297) and adding diethylamine. researchgate.net The reaction is facilitated by the presence of a base like sodium hydroxide (B78521) and a drying agent such as anhydrous sodium sulfate. mdpi.com The use of excess amine helps drive the reaction to completion. researchgate.net This method is efficient, often requiring no aqueous phase extractions for purification. mdpi.comresearchgate.net The final product is typically isolated as a clear oil after distillation. researchgate.net

    AmineProductYield (%)
    Diethylamine(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(diethylamino)acetate92
    Dimethylamine(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(dimethylamino)acetate85
    Dibutylamine(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(dibutylamino)acetate91
    N-Methylbenzylamine(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(benzyl(methyl)amino)acetate90

    Table 1: Yields from the substitution reaction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate with various secondary amines. Data sourced from Klumpp et al. (2020). researchgate.net

    The tertiary amine functionality of N,N-diethylglycine methyl ester allows for the synthesis of quaternary ammonium (B1175870) salts. These compounds are characterized by a permanently positively charged nitrogen atom bonded to four organic groups. mdpi.com The general method for their preparation is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the tertiary amine reacts with an alkyl halide. nih.gov

    This reaction can be applied to this compound to produce a variety of quaternary ammonium compounds. For example, reacting this compound with an alkyl halide such as methyl iodide would yield N,N-diethyl-N-methyl-glycine methyl ester iodide. The reaction is typically carried out in a polar solvent to stabilize the transition state and increase the reaction rate. nih.gov The synthesis of novel quaternary ammonium salts with various counterions can also be achieved through ion exchange reactions. researchgate.net These derivatives have a wide range of applications, including as antimicrobials, phase-transfer catalysts, and in the formulation of various consumer products. mdpi.com

    Incorporation into Peptide and Peptidomimetic Scaffolds

    The incorporation of non-canonical amino acids like N,N-diethylglycine into peptide structures is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. mdpi.comnih.gov

    The incorporation of an N,N-diethylglycine residue at the N-terminus of a peptide has a significant impact on its local and global conformation. The presence of the two ethyl groups on the nitrogen atom introduces considerable steric hindrance. nih.gov This steric bulk restricts the rotational freedom around the adjacent single bonds, influencing the peptide backbone's accessible conformations. acs.org

    Furthermore, the absence of an amide proton in the N,N-diethylglycine residue prevents it from participating as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. nih.gov This disruption of typical hydrogen bonding patterns can lead to unique folded structures or, conversely, induce more flexible regions within the peptide chain. The study of these conformational effects is crucial for designing peptidomimetics with specific three-dimensional structures required for biological activity.

    Distinct from N,N-diethylglycine, α,α-diethylglycine (Deg) is a Cα-tetrasubstituted amino acid where two ethyl groups are attached to the alpha-carbon. The synthesis of homooligopeptides of α,α-disubstituted amino acids like α,α-diethylglycine presents challenges due to the steric hindrance around the carboxyl and amino groups, which can impede peptide bond formation. raineslab.com

    Despite these difficulties, methods have been developed for the synthesis of such peptides. These often involve the use of potent coupling reagents and modified reaction conditions to overcome the low reactivity of the amino acid monomers. raineslab.com The conformational preferences of peptides containing α,α-dialkylglycine residues have been studied through techniques like X-ray crystallography and NMR spectroscopy. capes.gov.br These studies reveal that such residues strongly promote helical or turn-like conformations due to the sterically demanding nature of the gem-dialkyl substitution at the α-carbon. For instance, in the context of a poor helix-promoting sequence, α,α-dipropylglycine (a close analog of α,α-diethylglycine) was found to adopt conformations consistent with β-turns or helical structures. capes.gov.br

    ResidueDihedral Angle (φ)Dihedral Angle (ψ)Conformation
    Dpg(2)-54.0°-46.0°Distorted Type II' β-turn
    Dpg(5)+56.0°+32.0°Left-handed helical / Type I' β-turn

    Table 2: Conformational parameters for α,α-dipropylglycine (Dpg) residues in a model peptide, indicating a propensity for turn and helical structures. Data sourced from Karle et al. (1997). capes.gov.br

    Conjugates in Prodrug and Bioconjugation Strategies

    The conjugation of molecules to this compound or its derivatives is a key strategy in medicinal chemistry, particularly in the development of prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. nih.govscirp.org Attaching a promoiety, such as an N,N-diethylglycine ester, can significantly alter the physicochemical properties of a parent drug. scirp.orgnih.gov This approach is often used to enhance a drug's water solubility, improve its membrane permeability, or achieve targeted delivery. scirp.org The ester linkage is designed to be cleaved by endogenous enzymes like plasma esterases, releasing the active drug at the desired site of action. nih.govscienceopen.com This strategy allows for controlled release and can help overcome formulation challenges, such as poor solubility, which might otherwise limit a drug's administration routes. nih.govwikipedia.org

    A prominent example of an N,N-diethylglycine ester conjugate used as a prodrug is Propacetamol. nih.govwikipedia.org It is a prodrug of the widely used analgesic and antipyretic agent, acetaminophen (B1664979) (paracetamol). scienceopen.com Propacetamol is synthesized by the esterification of acetaminophen's phenolic hydroxyl group with N,N-diethylglycine. wikipedia.org This modification renders the molecule significantly more water-soluble than acetaminophen, making it suitable for intravenous administration, particularly in postoperative settings where oral administration is not feasible. scienceopen.comwikipedia.org

    Following intravenous administration, Propacetamol is rapidly and completely hydrolyzed by plasma esterases into its constituent parts: the active drug, acetaminophen, and the pharmacologically inactive promoiety, N,N-diethylglycine. nih.govscienceopen.com This bioconversion ensures the rapid onset of analgesia. wikipedia.org The synthesis of Propacetamol hydrochloride can be achieved through a multi-step process, for instance, by first reacting acetaminophen with chloroacetyl chloride, followed by an amination reaction with diethylamine to form the N,N'-diethylglycine 4-acetylamino phenyl ester, which is then converted to the hydrochloride salt. google.com

    Below is a data table summarizing the key characteristics of Propacetamol.

    PropertyDescriptionSource(s)
    Prodrug Name Propacetamol scienceopen.comwikipedia.org
    Active Drug Acetaminophen (Paracetamol) nih.govscienceopen.com
    Promoiety N,N-Diethylglycine nih.govscienceopen.com
    Key Advantage Increased water solubility compared to acetaminophen wikipedia.org
    Administration Route Intravenous scienceopen.comwikipedia.org
    Activation Mechanism Rapid hydrolysis by plasma esterases nih.govscienceopen.com

    Advanced Spectroscopic and Computational Characterization of N,n Diethylglycine Methyl Ester

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous identification and purity assessment of N,N-Diethylglycine methyl ester. Furthermore, it provides profound insights into the molecule's dynamic behavior in different physical states and allows for the real-time monitoring of its formation.

    Structural Elucidation and Purity Assessment via ¹H-NMR and ¹³C-NMR

    The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a definitive fingerprint of its molecular structure. In a typical ¹H-NMR spectrum, distinct signals corresponding to the various proton environments are observed. The methyl protons of the ester group (–OCH₃) characteristically appear as a singlet. The methylene (B1212753) protons adjacent to the nitrogen of the diethylamino group (–N(CH₂CH₃)₂) present as a quartet, coupled to the neighboring methyl protons, which in turn appear as a triplet. The methylene protons of the glycine (B1666218) backbone (–NCH₂COO–) are observed as a singlet.

    The purity of a sample can be readily assessed by integrating the signals in the ¹H-NMR spectrum. The ratio of the integrals should correspond to the number of protons in each group (3:4:2:6 for –OCH₃, –N(CH₂CH₃)₂, –NCH₂COO–, and –N(CH₂CH₃)₂, respectively). The presence of any extraneous peaks would indicate impurities.

    The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon (C=O) of the ester group is typically observed in the downfield region of the spectrum. The carbons of the diethylamino group and the ester methyl group resonate at characteristic chemical shifts, further confirming the compound's identity. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from analogous compounds such as N,N-Dimethylglycine ethyl ester and general NMR chemical shift databases. chemicalbook.comnetlify.appsigmaaldrich.comcarlroth.com

    Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

    Assignment ¹H Chemical Shift (ppm, predicted) Multiplicity Integration ¹³C Chemical Shift (ppm, predicted)
    -COOCH₃~3.7Singlet3H~51
    -N-CH₂-CO-~3.2Singlet2H~58
    -N-(CH₂CH₃)₂~2.6Quartet4H~48
    -N-(CH₂CH₃)₂~1.1Triplet6H~12
    >C=O---~171

    Conformational Studies in Solution and Solid State using NMR Techniques

    The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly the C-N and C-C bonds of the backbone and the N-CH₂ bonds of the ethyl groups. NMR spectroscopy is a powerful tool for investigating these conformational preferences in both solution and the solid state. nih.govnih.gov

    Solid-state NMR (ssNMR) can provide information about the conformation of the molecule in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, revealing details about the molecular packing and intermolecular interactions that dictate the solid-state conformation. rsc.org

    In-situ NMR Investigations of Reaction Mechanisms

    The formation of this compound, typically through the esterification of N,N-diethylglycine or the N-alkylation of glycine methyl ester, can be monitored in real-time using in-situ NMR spectroscopy. nih.govnih.govrsc.org This technique allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing invaluable mechanistic insights.

    By acquiring NMR spectra at regular intervals throughout the reaction, the concentration of each species can be quantified over time, enabling the determination of reaction kinetics. rsc.org For instance, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of the ester's methoxy (B1213986) signal can be tracked. This approach can help to identify reaction intermediates, understand the role of catalysts, and optimize reaction conditions for improved yield and selectivity. nih.govnih.gov The use of advanced techniques like 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy in an in-situ setup can further aid in the identification of transient species. rsc.org

    Vibrational and Mass Spectrometry Applications

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

    Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

    The most prominent feature in the FT-IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage give rise to two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region. The presence of the tertiary amine is indicated by C-N stretching vibrations, although these can be weaker and appear in the fingerprint region (1250-1020 cm⁻¹), often overlapping with other absorptions. The various C-H stretching and bending vibrations of the alkyl groups (methyl and ethyl) will also be present in their characteristic regions.

    Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

    Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    C=O Stretch (Ester)1750 - 1735Strong
    C-O Stretch (Ester)1300 - 1000Medium to Strong
    C-N Stretch (Amine)1250 - 1020Medium to Weak
    C-H Stretch (Alkyl)2950 - 2850Medium to Strong
    C-H Bend (Alkyl)1470 - 1365Medium

    Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

    Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₁₅NO₂, corresponding to a molecular weight of 145.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 145. chemicalbook.com

    The fragmentation of this compound under EI conditions is expected to be directed by the functional groups present, namely the tertiary amine and the ester. Alpha-cleavage is a dominant fragmentation pathway for both amines and esters. miamioh.edulibretexts.org For the tertiary amine, cleavage of a C-C bond adjacent to the nitrogen atom is a common fragmentation route. Loss of a methyl radical (•CH₃) from an ethyl group would lead to a fragment ion at m/z 130. Loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z 116.

    The ester group also influences the fragmentation. A characteristic fragmentation of esters is the loss of the alkoxy group. For a methyl ester, this would involve the loss of a methoxy radical (•OCH₃), leading to an acylium ion at m/z 114. Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer to the carbonyl oxygen, however, this is not possible for this compound due to the lack of a gamma-hydrogen on the acyl chain.

    A particularly significant fragmentation pathway for α-amino acid esters involves cleavage of the C-C bond between the carbonyl group and the α-carbon. For this compound, this would lead to the formation of a stable iminium ion, [CH₂(NEt₂)]⁺, with an m/z of 86, which is often the base peak in the mass spectra of such compounds. The other fragment would be the methoxycarbonyl radical (•COOCH₃).

    Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

    m/z Proposed Fragment Ion Fragmentation Pathway
    145[C₇H₁₅NO₂]⁺Molecular Ion (M⁺)
    130[M - CH₃]⁺Loss of a methyl radical from an ethyl group
    116[M - C₂H₅]⁺Loss of an ethyl radical
    114[M - OCH₃]⁺Loss of a methoxy radical
    86[CH₂(NEt₂)]⁺α-cleavage at the Cα-Cβ bond
    72[N(CH₂)₂CH₂]⁺Cleavage within the diethylamino group
    58[CH₂=N(CH₃)CH₂]⁺Rearrangement and cleavage

    The analysis of these characteristic fragment ions provides strong evidence for the structure of this compound and can be used to distinguish it from its isomers. libretexts.orgbiorxiv.orgnih.govdocbrown.infodocbrown.infonih.gov

    Computational Chemistry and Molecular Modeling

    Computational chemistry and molecular modeling serve as powerful tools in the modern chemist's arsenal, providing deep insights into the behavior of molecules at an atomic level. For a relatively simple yet functionally significant molecule like this compound, these techniques can elucidate its structural preferences, dynamic behavior, and reactivity. This section delves into the specific computational methodologies that can be applied to characterize this compound, outlining the theoretical basis and potential findings from such studies.

    The flexibility of this compound, with its rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and their dynamic interplay is crucial for predicting the molecule's physical and chemical properties.

    Conformational energy computations are typically performed using a variety of computational methods, ranging from molecular mechanics force fields to more accurate but computationally intensive quantum mechanical calculations. These computations systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. The goal is to identify the low-energy, stable conformations that the molecule is most likely to adopt. For a molecule like this compound, key dihedral angles would include those around the C-C and C-N bonds of the diethylamino group, as well as the C-C and C-O bonds of the methyl ester moiety.

    Molecular dynamics (MD) simulations build upon this by introducing the element of time, simulating the movement of atoms in the molecule over a specific period. These simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule behaves in a given environment, such as in a solvent or at a particular temperature. MD simulations can provide insights into the flexibility of the molecule, the timescales of conformational changes, and interactions with its surroundings. For instance, in the synthesis of derivatives like Lidocaine-d6 Hydrochloride, MD simulations could be employed to understand how isotopic substitution affects enzyme-substrate binding dynamics .

    A hypothetical conformational energy landscape for this compound could be generated, as illustrated in the representative data below.

    Conformer Dihedral Angle (N-C-C-O) (degrees) Relative Energy (kcal/mol) Method
    1180 (anti)0.00DFT (B3LYP/6-31G)
    260 (gauche)1.25DFT (B3LYP/6-31G)
    3-60 (gauche)1.25DFT (B3LYP/6-31G)
    40 (syn)4.50DFT (B3LYP/6-31G)

    This table is illustrative and represents the type of data that would be generated from conformational energy computations. The values are not from actual published research on this compound.

    A primary application of molecular modeling is the prediction of how a molecule (a ligand) will interact with a biological target, such as a protein or enzyme. This is fundamental in fields like drug discovery and toxicology. While specific binding studies for this compound are not prevalent in the literature, the methodologies for such predictions are well-established.

    The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Docking algorithms explore a vast number of possible binding poses and score them based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

    Following docking, more rigorous methods can be used to calculate the binding energy, which quantifies the strength of the ligand-target interaction. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These methods combine the molecular mechanics energies of the molecules with a continuum solvation model to estimate the free energy of binding.

    For this compound, such studies could be relevant in understanding its interactions with enzymes that metabolize esters or with protein targets where it might act as a ligand. For example, its parent compound, N,N-diethylglycine, has been studied in the context of its interaction with glycine transporters lookchem.com.

    A hypothetical table of predicted binding energies for this compound with a generic esterase enzyme is presented below.

    Binding Pose Predicted Binding Energy (kcal/mol) Key Interacting Residues Computational Method
    1-6.8SER198, HIS438, GLU325AutoDock Vina
    2-6.2TRP82, TYR121AutoDock Vina
    3-5.9PHE288, PHE330AutoDock Vina

    This table is for illustrative purposes only. The binding energies and interacting residues are hypothetical and not based on published experimental or computational data for this compound.

    Density Functional Theory (DFT) is a quantum mechanical method that is widely used to study the electronic structure and reactivity of molecules. DFT calculations can provide detailed insights into reaction mechanisms, including the structures of transition states and the energies of activation, which determine the rate of a chemical reaction.

    For this compound, DFT could be employed to investigate a variety of reactions. For instance, the hydrolysis of the ester group is a fundamental reaction that could be modeled. DFT calculations could elucidate the reaction pathway, whether it proceeds through a concerted or stepwise mechanism, and the role of a catalyst, such as an acid or a base. A study on the pyrolysis of the related compound N,N-dimethylglycine ethyl ester utilized DFT to show a stepwise decomposition process .

    DFT can also be used to calculate various molecular properties that are relevant to reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties can help in predicting the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack.

    Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study of the alkaline hydrolysis of this compound.

    Reaction Step Species Calculated Enthalpy (kcal/mol) Computational Level
    1Reactants (Ester + OH-)0.0B3LYP/6-311++G(d,p)
    2Transition State 1+12.5B3LYP/6-311++G(d,p)
    3Tetrahedral Intermediate-15.2B3LYP/6-311++G(d,p)
    4Transition State 2-1.8B3LYP/6-311++G(d,p)
    5Products (Carboxylate + Methanol)-25.0B3LYP/6-311++G(d,p)

    This table is a hypothetical representation of data from a DFT study and does not reflect actual published research on this compound.

    Biological Interactions and Pharmacological Relevance in Academic Research

    Metabolism and Biotransformation of N,N-Diethylglycine Methyl Ester Derivatives

    The initial step in the biological activity of this compound is its conversion into its active metabolite, N,N-Diethylglycine. This biotransformation is a critical process mediated by widely distributed enzymes.

    In biological systems, this compound undergoes hydrolysis, a reaction catalyzed by esterase enzymes. researchgate.netnih.gov Esterases are a class of hydrolase enzymes that cleave ester bonds, typically resulting in the formation of a carboxylic acid and an alcohol. nih.govnii.ac.jp This enzymatic action converts the this compound into its principal metabolite, N,N-Diethylglycine, and methanol (B129727). This process is fundamental to its biological action, as the parent ester compound is essentially a prodrug, with the resulting metabolite being the primary pharmacologically active molecule. A parallel example is seen with the drug propacetamol, which is hydrolyzed in vivo to produce N,N-diethylglycine (DEG) and the well-known analgesic, acetaminophen (B1664979). researchgate.net

    The primary and most significant biological metabolite of this compound is N,N-Diethylglycine. researchgate.netnih.gov This compound, an N-alkylated derivative of the amino acid glycine (B1666218), is the agent responsible for the observed interactions with neurological targets. nih.gov Research has focused on this metabolite due to its direct effects on neurotransmitter systems.

    Table 1: Metabolites of this compound

    Parent Compound Enzymatic Process Primary Metabolite Other Products
    This compoundEsterase-mediated hydrolysisN,N-DiethylglycineMethanol

    Interactions of N,N-Diethylglycine (Metabolite) with Neurotransmitter Systems

    The metabolite N,N-Diethylglycine exerts its effects by interacting with key components of the glycinergic neurotransmission system, which plays a crucial role in regulating neuronal activity in the central nervous system.

    In addition to its effects on transporters, N,N-Diethylglycine has been shown to directly interact with glycine receptors (GlyRs). These receptors are ligand-gated ion channels that, upon activation by glycine, mediate inhibitory neurotransmission. Studies using Xenopus laevis oocytes expressing different subunits of the glycine receptor (GlyRα1, GlyRα2, and GlyRα3) have shown that N,N-Diethylglycine can induce electrical currents. researchgate.net This finding indicates that N,N-Diethylglycine functions as an agonist at these receptors, directly mimicking the action of glycine to activate them. researchgate.net The N-methyl-D-aspartate (NMDA) receptor also possesses a glycine binding site, highlighting the complexity of glycine's role as a neurotransmitter. nih.gov

    Table 2: Interaction of N,N-Diethylglycine with Neurological Targets

    Target Type of Interaction Observed Effect Reference
    Glycine Transporter 1 (GlyT1)Agonist / InhibitorInhibition of glycine reuptake researchgate.net
    Glycine Transporter 2 (GlyT2)Agonist / InhibitorInhibition of glycine reuptake researchgate.net
    Glycine Receptor α1 (GlyRα1)AgonistInduction of receptor-mediated currents researchgate.net
    Glycine Receptor α2 (GlyRα2)AgonistInduction of receptor-mediated currents researchgate.net
    Glycine Receptor α3 (GlyRα3)AgonistInduction of receptor-mediated currents researchgate.net

    Structure-Activity Relationship (SAR) Studies in Peptide and Drug Analogs

    Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For analogs of this compound, modifications to the alkyl side chains or other parts of the molecule can significantly alter their interaction with biological targets. For instance, in studies of ketamine ester analogs, the length and substitution on the molecule were found to directly impact anesthetic and analgesic properties. mdpi.com Research on synthetic cathinones has shown that the length of the α-carbon side chain creates an inverted U-shape relationship with psychostimulant activity and correlates with cytotoxicity. ub.edu These studies on analogous compounds underscore the principle that even minor structural changes, such as modifying the ester group or the N-alkyl substituents, can profoundly affect potency, selectivity, and metabolic stability. mdpi.comub.edu

    Impact of N,N-Diethylglycine Residues on Peptide Conformation and Biological Activity

    The incorporation of an N,N-diethylglycine residue into a peptide backbone introduces significant conformational changes due to the substitution of the amide proton with two ethyl groups. This modification has several key consequences for the peptide's structure and function.

    N-alkylated amino acids, including N,N-diethylglycine, are known to act as "helix breakers." The absence of the amide proton (N-H) prevents the formation of the intramolecular hydrogen bonds that are essential for stabilizing secondary structures like α-helices and β-sheets. nih.gov This disruption of regular secondary structures often leads to more flexible or disordered peptide conformations. However, this increased flexibility can also be advantageous, allowing the peptide to adopt novel conformations to bind to specific biological targets.

    From a biological activity perspective, the modification offers several benefits. Peptides containing N-alkylated amino acids exhibit enhanced stability against proteolytic degradation. nih.gov The N,N-diethyl moiety can shield the adjacent peptide bonds from enzymatic cleavage by proteases, which typically recognize and cleave standard peptide linkages. This increased stability prolongs the half-life of the peptide in biological systems. Furthermore, the increased lipophilicity imparted by the diethyl groups can enhance the peptide's ability to cross cell membranes, which is a crucial property for intracellular drug targets. nih.gov

    Table 1: Predicted Effects of N,N-Diethylglycine Incorporation on Peptide Properties

    Property Impact of N,N-Diethylglycine Residue Rationale
    Secondary Structure Disruption of α-helices and β-sheets Absence of amide proton for hydrogen bonding. nih.gov
    Conformational Flexibility Local restriction of torsion angles Steric hindrance from diethyl groups. nih.gov
    Proteolytic Stability Increased Steric shielding of peptide bonds from proteases. nih.gov
    Membrane Permeability Increased Higher lipophilicity due to alkyl groups. nih.gov
    Biological Activity Altered receptor/enzyme binding Modified conformation and physicochemical properties.

    Bioactivity Screening and Target Identification for N,N-Diethylglycine-Derived Compounds

    The unique properties conferred by the N,N-diethylglycine moiety make its derivatives interesting candidates for drug discovery. Identifying their biological activities and molecular targets is a critical step in their development as therapeutic agents.

    Bioactivity screening for N,N-diethylglycine-derived compounds involves a range of assays to determine their pharmacological effects. A 2023 study on various aliphatic N-substituted glycine derivatives, while not including the diethyl- variant specifically, provides a relevant framework. nih.govresearchgate.net In this study, derivatives were tested for cytotoxicity against human foreskin fibroblast (HFF) cell lines, revealing IC50 values that indicate potential dose-dependent toxicity. researchgate.net Such screening can be expanded to include antimicrobial, antiviral, and anticancer assays to uncover a broad spectrum of potential therapeutic applications. mdpi.com For instance, studies on N,N'-diacylhydrazine derivatives have successfully identified compounds with significant insecticidal and anticancer activities through systematic screening. researchgate.net

    Once a bioactive derivative is identified, the next crucial step is to determine its molecular target or targets, which is essential for understanding its mechanism of action. nih.govnih.gov Modern target identification strategies can be broadly categorized into direct and indirect methods.

    Direct methods often involve using the bioactive compound as a "bait" to capture its binding partners from cell lysates or tissue extracts. This can be achieved through techniques like affinity chromatography, where the N,N-diethylglycine derivative is immobilized on a solid support. nih.gov

    Indirect and computational methods are also widely used. In silico screening, or reverse docking, involves computationally predicting the binding of the compound to a large database of known protein structures. derpharmachemica.com For example, the SwissTargetPrediction database can be used to generate a list of probable protein targets based on the chemical structure of the N,N-diethylglycine derivative. mdpi.com These predictions can then be cross-referenced with databases of genes and proteins associated with specific diseases to pinpoint the most likely targets for a desired therapeutic effect. mdpi.com

    A study on the metabolite N,N-diethylglycine (DEG), a breakdown product of propacetamol, found that it acts as a substrate for glycine transporters GlyT1 and GlyT2 and as a modulator of the GlyRα1 glycine receptor. ebi.ac.uk This finding suggests that even the simple N,N-diethylglycine structure can interact with specific biological targets, highlighting the potential for more complex derivatives to exhibit potent and selective bioactivities.

    Table 2: Methodologies for Screening and Target ID of N,N-Diethylglycine Derivatives

    Methodology Description Example Application
    Cell-Based Bioassays Testing compounds on cell lines to measure effects like cytotoxicity, proliferation, or antiviral activity. Determining the IC50 values of N-substituted glycine derivatives against HFF cell lines. researchgate.net
    In Silico Target Prediction Using computer algorithms to predict binding targets based on the compound's 2D or 3D structure. Using databases like SwissTargetPrediction to identify potential protein targets for a novel compound. mdpi.com
    Affinity-Based Proteomics Immobilizing the compound to a matrix to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. Identifying protein targets by their physical interaction with the compound. nih.gov
    Genetic Interaction Mapping Identifying genes that, when mutated, alter the cell's sensitivity to the compound, suggesting the gene product is in the target pathway. Using RNA-seq on compound-resistant cell clones to identify the target. nih.gov
    Metabolomics Analyzing changes in the cellular metabolome upon treatment with the compound to infer which pathways are affected. Identifying fatty acid amide hydrolase (FAAH) as a target for N-acyl taurine. nih.gov

    Applications in Advanced Organic Synthesis and Materials Science

    Building Blocks for Complex Molecular Architectures

    The synthesis of intricate organic molecules often relies on smaller, well-defined building blocks that can be reliably incorporated into larger structures. N,N-Diethylglycine methyl ester and its derivatives serve this purpose effectively, particularly in the creation of heterocyclic compounds.

    N,N-disubstituted glycine (B1666218) esters, including the diethyl variant, are key precursors in the synthesis of 3-amino-2-azetidinones, which are four-membered heterocyclic rings also known as β-lactams. documentsdelivered.com These structures are core components of many important antibiotics. The synthesis involves the reaction of zinc enolates derived from N,N-disubstituted glycine esters with imines. documentsdelivered.com

    This method is highly effective, producing excellent yields of azetidinones. documentsdelivered.com A significant advantage of using zinc enolates is their broad applicability, as they react with both activated and unactivated imines. documentsdelivered.com Furthermore, the stereoselectivity of the reaction, which determines the spatial arrangement of atoms in the final product, can be controlled by modifying the substituents on the reactants and the polarity of the solvent. documentsdelivered.com This control is crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules. For instance, this methodology has been used to prepare key intermediates for advanced β-lactam antibiotics with high diastereoselectivity. documentsdelivered.com

    Development of Advanced Solvent Systems and Extraction Methodologies

    In the pursuit of greener and more efficient chemical processes, innovative solvent systems are of paramount importance. N,N-dialkylglycine esters are part of a class of compounds used to create "smart" solvents that can change their properties in response to a specific trigger.

    Switchable-hydrophilicity solvents (SHSs) are a class of solvents that can reversibly switch between being hydrophobic (water-immiscible) and hydrophilic (water-miscible). rsc.orgrsc.org This change is typically triggered by the addition or removal of carbon dioxide (CO2). rsc.org Tertiary amines, a category to which this compound belongs, are a major class of compounds used as SHSs. researchgate.net

    The switching mechanism is based on the reaction of the tertiary amine with CO2 in the presence of water to form a bicarbonate salt. This salt is ionic and therefore soluble in water, rendering the solvent hydrophilic. When CO2 is removed, typically by bubbling air or an inert gas through the solution or by heating, the reaction reverses, and the amine returns to its neutral, hydrophobic state, causing it to separate from the water. rsc.org This property allows for efficient separation of a product from the solvent without the need for energy-intensive distillation. capes.gov.br The development of SHSs is a significant step toward greener chemical extraction and reaction processes. acs.orgrsc.org

    Table 1: Properties of Selected Switchable-Hydrophilicity Solvents

    Solvent Name Class Trigger Application Example
    N,N-Dimethylcyclohexylamine Tertiary Amine CO2/Air Lipid extraction from microalgae capes.gov.br
    N,N,N′-Tributylpentanamidine Amidine CO2/Air Extraction of vegetable oils rsc.org

    This table provides examples of compounds used as SHSs, illustrating the class of compounds to which N,N-dialkylglycine esters belong.

    The unique properties of SHSs are leveraged in advanced separation techniques like switchable-hydrophilicity solvent liquid-liquid microextraction (SHS-LLME). tandfonline.comelsevierpure.com This method offers a green and efficient alternative to traditional extraction methods for isolating and preconcentrating trace analytes from complex samples, such as food and environmental matrices. tandfonline.comelsevierpure.com

    In a typical SHS-LLME process, a small volume of a hydrophobic SHS is added to a larger aqueous sample containing the analyte of interest. After agitation, the hydrophobic analyte partitions into the SHS phase. The SHS is then "switched" to its hydrophilic form by the addition of CO2, causing it to dissolve in the aqueous phase along with the extracted analyte. To recover the analyte, the process is reversed. This technique is noted for its simplicity, speed, cost-effectiveness, and high enrichment factors. tandfonline.comtandfonline.com For example, the method has been successfully used for the determination of piperine (B192125) from pepper and Sudan I dye in spices. elsevierpure.comtandfonline.com

    Table 2: Performance of SHS-LLME in Analyte Extraction

    Analyte Matrix Detection Limit Recovery (%) Reference
    Sudan I Spices 0.009–0.021 µg/mL 92.5–104.4 tandfonline.comtandfonline.com

    This table showcases the effectiveness of the SHS-LLME technique for different analytes, demonstrating its practical application in analytical chemistry.

    Research on Surface-Active Agents and Novel Materials

    Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are essential components in a vast array of products, from detergents to advanced materials.

    N,N-dialkylglycine esters can be used to synthesize cationic surfactants. arpnjournals.org These surfactants possess a positively charged head group, which is typically a quaternary ammonium (B1175870) salt. The synthesis often involves the quaternization of the tertiary amine of an N,N-dialkylglycine fatty ester with an alkyl halide. researchgate.net The resulting molecule has a hydrophilic cationic head and a long hydrophobic fatty acid tail, which is characteristic of a surfactant.

    The performance of these surfactants is evaluated by measuring properties such as their critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. researchgate.net The synthesis of surfactants from renewable resources like fatty acids and amino acid derivatives is an active area of research aimed at producing more biodegradable and environmentally friendly alternatives to conventional surfactants. uc.pt The properties of these surfactants, such as their ability to lower surface tension and their thermal stability, can be tailored by varying the length of the fatty acid chain and the structure of the head group. nih.gov

    Table 3: List of Compounds Mentioned

    Compound Name Chemical Formula CAS Number
    This compound C7H15NO2 30280-35-4 labshake.com
    Azetidinone (β-lactam) C3H5NO 930-29-0
    N,N-Diethylglycine C6H13NO2 1606-01-5 nih.gov
    Chloroacetyl chloride C2H2Cl2O 79-04-9
    Triethylamine (B128534) C6H15N 121-44-8
    N,N-Dimethylcyclohexylamine C8H17N 98-94-2
    Piperine C17H19NO3 94-62-2
    Sudan I C16H12N2O 842-07-9
    Cetyltrimethylammonium bromide (CTAB) C19H42BrN 57-09-0

    Evaluation of Surface Activity Parameters for Novel Amphiphiles

    The transformation of this compound into novel amphiphilic structures opens avenues for their application in materials science, particularly in formulations requiring surface-active agents. The performance of these novel surfactants is quantified by a range of surface activity parameters, which describe their behavior at interfaces and their tendency to self-assemble in solution. Key parameters include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at this concentration (γcmc), indicating the maximum reduction in surface tension the surfactant can achieve.

    A study by Migahed et al. provides a detailed investigation into cationic surfactants derived from N,N-diethyl glycine fatty esters. scienceopen.com In this research, two series of cationic surfactants were synthesized. The synthesis involved N,N-diethyl glycine fatty esters with varying hydrocarbon chain lengths (C12, C16, and C18), which were subsequently quaternized with ethyl iodide. scienceopen.com This process resulted in novel amphiphilic molecules with a glycine-based hydrophilic head and a variable-length hydrophobic tail.

    The surface activity of these synthesized surfactants was thoroughly evaluated by measuring their surface tension at different concentrations. The resulting data allowed for the determination of several key surface activity parameters. These parameters, including CMC, γcmc, effectiveness (Πcmc), efficiency (pC20), maximum surface excess (Γmax), minimum surface area per molecule (Amin), and the Gibbs free energies of micellization (ΔGmic) and adsorption (ΔGads), are crucial for understanding the potential applications of these novel surfactants. scienceopen.com

    The study revealed that these glycine-based cationic surfactants exhibited significantly lower CMC values when compared to other surfactants with similar hydrophobic chain lengths. scienceopen.com This indicates a higher tendency for micelle formation, which can be advantageous in various applications such as detergency, emulsification, and drug delivery. The comprehensive evaluation of these parameters provides a solid foundation for the further development and application of surfactants derived from this compound in advanced organic synthesis and materials science.

    The detailed surface activity parameters for the synthesized cationic surfactants based on N,N-diethyl glycine fatty esters are presented in the interactive data table below.

    Table 1: Surface Activity Parameters of Cationic Surfactants Derived from N,N-Diethyl Glycine Fatty Esters scienceopen.com

    SurfactantHydrocarbon Chain LengthCMC (mol/L)γcmc (mN/m)Πcmc (mN/m)pC20Γmax x 10¹⁰ (mol/cm²)Amin (Ų)ΔGmic (kJ/mol)ΔGads (kJ/mol)
    Series 1
    Surfactant AC125.5 x 10⁻⁴34.237.84.122.8957.44-28.98-32.54
    Surfactant BC163.9 x 10⁻⁴33.138.94.523.0155.15-31.45-35.21
    Surfactant CC182.1 x 10⁻⁴32.539.54.873.1253.24-33.87-37.88
    Series 2
    Surfactant DC124.8 x 10⁻⁴33.838.24.352.9556.27-29.87-33.89
    Surfactant EC163.2 x 10⁻⁴32.739.34.783.0853.90-32.54-36.76
    Surfactant FC181.8 x 10⁻⁴31.940.15.113.2151.71-35.12-39.45

    Q & A

    Basic: What analytical methods are recommended for assessing the purity and structural integrity of N,N-Diethylglycine methyl ester in synthetic chemistry?

    Answer:

    • Gas Chromatography (GC): Quantify purity using a flame ionization detector (FID) with a polar column (e.g., HP-Innowax) and helium as the carrier gas. Calibrate with reference standards and validate retention times .
    • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1^1H and 13^13C NMR. Key signals include methyl ester protons (~3.6 ppm) and diethylamine protons (~2.5–3.0 ppm) .
    • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 210–220 nm for trace impurity analysis. Ensure solvent compatibility (e.g., acetonitrile/water gradients) .

    Basic: What are the critical storage and handling protocols for this compound to prevent degradation?

    Answer:

    • Storage: Keep under dry inert gas (e.g., argon) in airtight containers. Store at 2–8°C in darkness to avoid ester hydrolysis .
    • Handling: Work in a humidity-controlled environment (<30% RH). Use desiccants during weighing due to hygroscopicity .
    • Safety: Avoid open flames (flash point: 86°C at 7.6 kPa). Use static-safe equipment to mitigate flammability risks .

    Advanced: How can response surface methodology (RSM) or Taguchi experimental designs optimize synthetic routes for this compound?

    Answer:

    • Parameter Selection: Prioritize variables like reaction temperature (40–80°C), catalyst type (e.g., H2_2SO4_4, DMAP), and molar ratios (ester:acid = 1:1.5–1:3). Use fractional factorial designs to screen significant factors .
    • Taguchi Optimization: Apply orthogonal arrays (e.g., L9) to reduce experimental runs. For example, a 3-level design with catalyst concentration (0.5–1.5 wt%), alcohol:oil ratio (1:6–1:12), and reaction time (2–6 hr) can maximize yield while minimizing side reactions .
    • Validation: Confirm optimized conditions via triplicate runs. Statistical tools like ANOVA quantify parameter contributions (e.g., catalyst concentration may account for >70% variance) .

    Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives observed across pharmacological studies?

    Answer:

    • Source Analysis: Verify if discrepancies arise from ester hydrolysis (e.g., propacetamol decomposes to paracetamol and diethylglycine). Use LC-MS to track metabolite formation in vitro vs. in vivo .
    • Receptor Binding Assays: Compare ester derivatives with parent compounds (e.g., paracetamol) using competitive binding studies. Adjust for esterase activity in biological matrices .
    • Dose-Response Studies: Conduct in vivo toxicity assays (e.g., LD50_{50}) under controlled ester stability conditions. Note that hypersensitivity reactions (e.g., contact dermatitis) may stem from the ester itself, not metabolites .

    Advanced: What methodologies are suitable for studying the hydrolytic stability of this compound under physiological conditions?

    Answer:

    • Kinetic Studies: Use pH-stat titration or 1^1H NMR to monitor ester hydrolysis rates in buffers (pH 1–9) at 37°C. Calculate activation energy via Arrhenius plots .
    • Enzymatic Hydrolysis: Incubate with esterases (e.g., porcine liver esterase) and quantify metabolites (e.g., diethylglycine) via GC-MS. Compare with control reactions lacking enzymes .
    • Simulated Biological Fluids: Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Correlate degradation profiles with bioavailability data .

    Basic: What spectroscopic techniques are most effective for characterizing reaction intermediates during this compound synthesis?

    Answer:

    • Infrared Spectroscopy (IR): Track carbonyl (C=O) stretch (~1740 cm1^{-1}) and amine (N–H) bands (~3300 cm1^{-1}) to confirm esterification and amine protection .
    • Mass Spectrometry (MS): Use ESI-MS for low-concentration intermediates. Key fragments include m/z 117 (methyl ester) and m/z 72 (diethylamine) .

    Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

    Answer:

    • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon. Compare with experimental Hammett σ values .
    • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Identify transition states for nucleophilic attack .

    Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis at pilot scale?

    Answer:

    • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
    • Design of Experiments (DoE): Use central composite designs to identify critical process parameters (CPPs) like mixing efficiency and temperature gradients .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.